molecular formula C26H28FN3O3S B2580355 2-{[1,1'-BIPHENYL]-4-YL}-N-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)ACETAMIDE CAS No. 933217-31-3

2-{[1,1'-BIPHENYL]-4-YL}-N-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)ACETAMIDE

Cat. No.: B2580355
CAS No.: 933217-31-3
M. Wt: 481.59
InChI Key: GJSGSSHETYFAIT-UHFFFAOYSA-N
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Description

2-{[1,1’-BIPHENYL]-4-YL}-N-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)ACETAMIDE is a complex organic compound that features a biphenyl group, a fluorophenyl piperazine moiety, and a sulfonyl ethyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-N-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)ACETAMIDE typically involves multiple steps, including the formation of the biphenyl core, the introduction of the fluorophenyl piperazine group, and the attachment of the sulfonyl ethyl acetamide moiety. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-BIPHENYL]-4-YL}-N-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-N-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)ACETAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl piperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity . The sulfonyl ethyl acetamide group may enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1,1’-BIPHENYL]-4-YL}-N-(2-{[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)ACETAMIDE
  • **2-{[1,1’-BIPHENYL]-4-YL}-N-(2-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)ACETAMIDE

Uniqueness

2-{[1,1’-BIPHENYL]-4-YL}-N-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]SULFONYL}ETHYL)ACETAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its pharmacological properties by increasing its lipophilicity and metabolic stability . This makes it a promising candidate for further drug development and research.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN3O3S/c27-24-10-12-25(13-11-24)29-15-17-30(18-16-29)34(32,33)19-14-28-26(31)20-21-6-8-23(9-7-21)22-4-2-1-3-5-22/h1-13H,14-20H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSGSSHETYFAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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